

An In-depth Technical Guide to the Chemical Properties of FSG67

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Compound of Interest

Compound Name: FSG67

Cat. No.: B10831063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **FSG67**, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

FSG67, scientifically known as 2-(nonylsulfonamido)benzoic acid, is a small molecule inhibitor of the enzyme glycerol-3-phosphate acyltransferase (GPAT).^{[1][2][3]} This enzyme catalyzes the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids. By inhibiting GPAT, **FSG67** has been shown to exert significant effects on lipid metabolism, making it a valuable tool for research in obesity, metabolic syndrome, and oncology.^{[4][5]}

Table 1: Physicochemical Properties of **FSG67**

| Property | Value | Source |
|---------------------|---|--------|
| Common Name | 2-(Nonylsulfonamido)benzoic acid | |
| CAS Number | 1158383-34-6 | |
| Molecular Formula | C ₁₆ H ₂₅ NO ₄ S | |
| Molecular Weight | 327.4 g/mol | |
| Solubility | DMSO, Ethanol | |
| Storage Temperature | -20°C | |

Biological Activity and Quantitative Data

FSG67 is a well-characterized inhibitor of GPAT, with a demonstrated ability to modulate lipid metabolism in both in vitro and in vivo models. Its primary mechanism of action is the competitive inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid, a key precursor for various lipids.

Table 2: In Vitro Inhibitory Activity of **FSG67**

| Target | IC ₅₀ | Assay Conditions | Source |
|---|------------------|---|--------|
| Glycerol 3-Phosphate Acyltransferase (GPAT) | 24 µM | Not Specified | |
| Total Mitochondrial GPAT | 30.2 µM | Mouse liver mitochondria | |
| GPAT1 | 42.1 µM | Mouse liver mitochondria in the presence of NEM | |

Table 3: In Vivo Effects of **FSG67** in Diet-Induced Obese (DIO) Mice

| Parameter | Dosage | Effect | Source |
|---|------------------------|--|--------|
| Body Weight | 5 mg/kg, daily | Gradual 12% weight loss | |
| Food Intake | 5 mg/kg, daily | Transient 9- to 10-day hypophagia | |
| Fat Mass | 5 mg/kg, daily | Weight was lost specifically from fat mass | |
| Glucose Tolerance & Insulin Sensitivity | Chronic administration | Increased | |

Experimental Protocols

In Vivo Study of **FSG67** in a Mouse Model of Acetaminophen Overdose

This protocol describes the in vivo administration of **FSG67** to mice following acetaminophen (APAP) induced liver injury to study its effects on liver regeneration.

- Animal Model: Male C57BL/6J mice.
- APAP Induction: A single dose of 300 mg/kg APAP is administered to induce liver toxicity.
- **FSG67** Administration: **FSG67** is administered at a dose of 20 mg/kg at 3, 24, and 48 hours post-APAP injection.
- Vehicle Control: A vehicle control (e.g., DMSO) is administered on the same schedule.
- Sample Collection: Blood and liver tissues are collected at multiple time points for analysis.
- Analysis: Tissues are analyzed for markers of liver injury, oxidative stress, and cell proliferation (e.g., PCNA expression).

GPAT Inhibition Assay

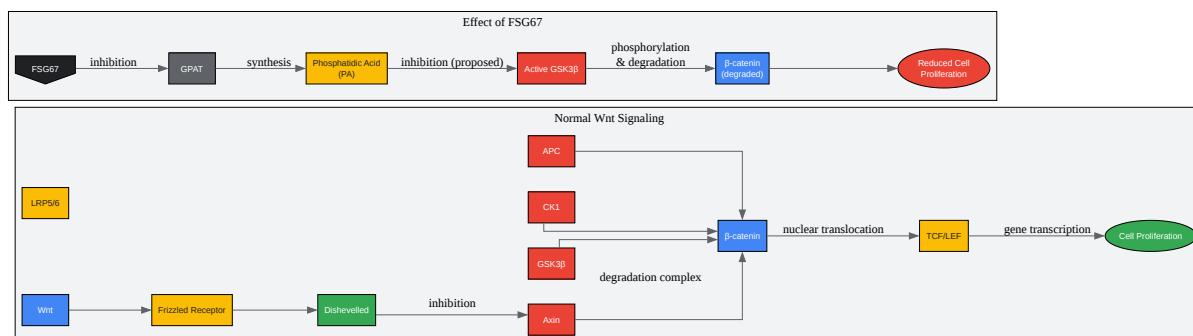
This protocol outlines a method to determine the inhibitory activity of **FSG67** on GPAT in isolated mouse liver mitochondria.

- **Mitochondria Isolation:** Isolate mitochondria from mouse liver tissue using standard differential centrifugation methods.
- **Reaction Mixture:** Prepare a reaction mixture containing the isolated mitochondria, buffer, and necessary co-factors.
- **Inhibitor Addition:** Add varying concentrations of **FSG67** (e.g., 0.2–122.2 μ M) to the reaction mixture.
- **GPAT1 vs. Total GPAT Activity:** To distinguish between GPAT1 and total mitochondrial GPAT activity, N-ethylmaleimide (NEM) can be included in the assay, as GPAT1 is NEM-resistant.
- **Enzyme Reaction:** Initiate the enzymatic reaction and measure the incorporation of a radiolabeled substrate.
- **IC₅₀ Determination:** Calculate the IC₅₀ value by plotting the percentage of GPAT activity against the logarithm of the **FSG67** concentration.

Signaling Pathways and Experimental Workflows

Wnt/ β -catenin Signaling Pathway Altered by **FSG67**

FSG67 has been shown to blunt liver regeneration after acetaminophen overdose by altering GSK3 β and Wnt/ β -catenin signaling. The following diagram illustrates the proposed mechanism.

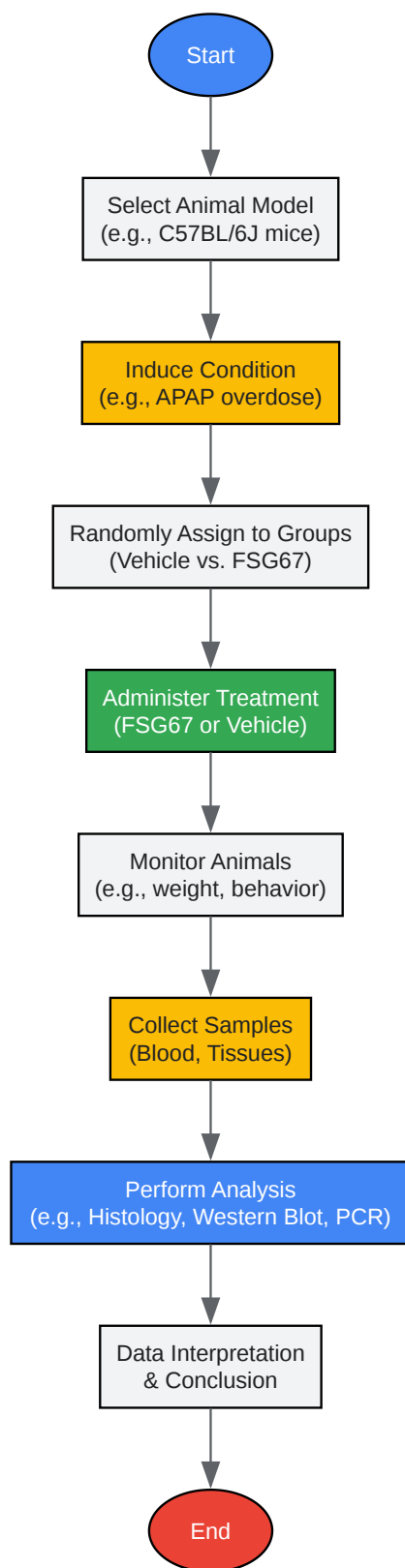


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Caption: Proposed mechanism of **FSG67**'s effect on the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo FSG67 Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of **FSG67**.



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Caption: A generalized experimental workflow for in vivo studies involving **FSG67**.

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References

- 1. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3 β and Wnt/ β -catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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